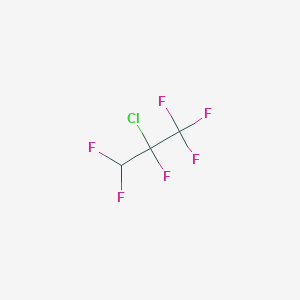

2-Chloro-1,1,1,2,3,3-hexafluoropropane

Description

Context of Polyhalogenated Alkane Research

The study of polyhalogenated alkanes, which include compounds with multiple halogen atoms, has been a significant area of chemical research for decades. geeksforgeeks.org These compounds have found widespread use in various industrial and commercial applications, including as refrigerants, solvents, fire extinguishants, and aerosol propellants. byjus.com

However, the extensive use of certain polyhalogenated alkanes, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), has raised significant environmental concerns. regulations.gov The high stability of many of these compounds allows them to persist in the atmosphere and contribute to the depletion of the stratospheric ozone layer. This has led to international agreements, such as the Montreal Protocol, aimed at phasing out the production and use of many ozone-depleting substances. regulations.gov Consequently, a major focus of polyhalogenated alkane research has been the development of alternative compounds with reduced or zero ozone depletion potential and low global warming potential. This research involves detailed studies of the physicochemical properties, atmospheric chemistry, and toxicological profiles of potential replacements.

Academic Scope of 2-Chloro-1,1,1,2,3,3-hexafluoropropane Investigations

This compound, also known as HCFC-226ca, is a specific isomer within the broader class of hydrochlorofluorocarbons. Its chemical formula is C₃HF₆Cl, and its CAS registry number is 421-86-3. Academic investigations into this particular compound have been limited compared to more commercially significant HCFCs. The available research primarily focuses on its fundamental physicochemical properties and its synthesis.

Detailed research findings on the synthesis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of halogenated propanes, such as the halogenation of partially halogenated propanes, can be inferred as potential synthetic routes.

The physical and chemical properties of this compound have been reported in various chemical databases. These properties are crucial for understanding its potential applications and environmental fate.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃HF₆Cl |

| Molecular Weight | 186.48 g/mol |

| CAS Number | 421-86-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,2,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-2(7,1(5)6)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDLWHGUKGDYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510943 | |

| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51346-64-6 | |

| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Direct Fluorination Techniques in Hydrochlorofluoropropane Synthesis

Direct fluorination, the reaction of a hydrocarbon with elemental fluorine (F₂), is a powerful method for creating carbon-fluorine bonds. However, its application in the synthesis of complex hydrochlorofluoropropanes is limited. mdpi.com The reaction is extremely exothermic and difficult to control, often leading to extensive fragmentation of the carbon skeleton and the formation of perfluorinated compounds rather than selectively substituted products. mdpi.comchemguide.co.uk

Due to these challenges, direct fluorination with fluorine gas is generally considered impractical for the selective synthesis of 2-Chloro-1,1,1,2,3,3-hexafluoropropane in academic or industrial settings. mdpi.com Milder and more selective fluorinating agents and catalytic methods have been developed to overcome these issues, allowing for the controlled incorporation of fluorine atoms into organic molecules. mdpi.com

Catalytic Halogen Exchange Reactions for this compound

Catalytic halogen exchange, often referred to as the Swarts reaction, is a cornerstone of industrial fluorochemistry. This process involves reacting a chlorinated organic compound with a fluorine source, typically anhydrous hydrogen fluoride (B91410) (HF), in the presence of a catalyst.

The synthesis of this compound can be achieved by starting with a more highly chlorinated propane (B168953) derivative and systematically replacing chlorine atoms with fluorine. A more reactive halogen can displace a less reactive one from its compounds. science-revision.co.uk In the halogen group, reactivity decreases down the group, making fluorine the most reactive. science-revision.co.ukyoutube.com Therefore, fluorine can displace chlorine, bromine, and iodine from their respective halides.

For propane frameworks, this involves the gas-phase or liquid-phase reaction of a chlorofluoropropane or a chloropropane with HF. The number of chlorine atoms replaced depends on the catalyst, temperature, pressure, and ratio of reactants. For instance, a precursor like 1,1,1,2,3,3-hexachloro-2-fluoropropane could theoretically be fluorinated using HF over a suitable catalyst to yield the target compound through multiple Cl-F exchange steps. Catalysts are essential to facilitate this exchange under relatively mild conditions. google.com

The mechanism of catalytic halogen exchange typically involves the surface of a solid-state catalyst, often a metal halide or oxide. Fluorinated chromia catalysts are commonly used for these transformations. researchgate.net The process generally proceeds as follows:

Catalyst Activation: The catalyst, such as chromium(III) oxide (Cr₂O₃), is first activated by treatment with HF at high temperatures. This process fluorinates the catalyst surface, creating active sites composed of chromium oxyfluorides (CrOₓFᵧ). researchgate.net

Adsorption: The chlorinated reactant adsorbs onto the catalyst surface at these active sites.

Halogen Exchange: The exchange of chlorine for fluorine occurs on the surface. The Lewis acidic nature of the metal sites facilitates the cleavage of the C-Cl bond and the formation of a C-F bond.

Desorption: The fluorinated product desorbs from the surface, regenerating the active site for the next catalytic cycle.

The selectivity and efficiency of the process are highly dependent on the catalyst's properties, including its surface area and the nature of the active species. researchgate.net For example, palladium-catalyzed electrophilic fluorination involves the formation of a high-valent palladium-fluoride intermediate that is capable of fluorinating weakly nucleophilic arenes. researchgate.net

| Catalyst Type | Typical Precursor | Fluorinating Agent | Key Mechanistic Feature |

| Fluorinated Chromia | Polychlorinated Propane | Anhydrous HF | Formation of surface CrOₓFᵧ active sites. |

| Antimony Halides (SbCl₅, SbF₅) | Chlorofluoropropane | Anhydrous HF | Formation of a superacidic medium that facilitates carbocation intermediates. |

| Palladium Complexes | C-H bonds in organic molecules | Electrophilic F-donors (e.g., NFSI) | Formation of a high-valent Pd(IV)-F intermediate. researchgate.net |

Hydrodechlorination Approaches for Fluorinated Propane Derivatives

Hydrodechlorination is a catalytic process that involves the reaction of a chlorinated compound with hydrogen (H₂) to replace a chlorine atom with a hydrogen atom. While this reaction is typically used to synthesize compounds with more C-H bonds, it can be relevant in multi-step syntheses of fluorinated propanes.

For example, a precursor with excess chlorine atoms could undergo selective hydrodechlorination to produce an intermediate that is then subjected to fluorination. More directly, a related process known as reductive dechlorination or dehydrochlorination can be used. For instance, 1,2-dichloro-1,2-difluoroethylene (B1335003) can be dechlorinated using hydrogen and a metal catalyst to produce 1,2-difluoroethylene. beilstein-journals.org Similarly, dehydrochlorination of 2-chloro-3,3,3-trifluoropropene over carbon-based catalysts can be used to synthesize 3,3,3-trifluoropropyne. bit.edu.cnresearchgate.net These reactions demonstrate the utility of removing chlorine from fluorinated molecules to create valuable intermediates.

Radical Reaction Pathways in the Synthesis of Halogenated Alkanes

Free-radical halogenation is a fundamental reaction for functionalizing alkanes, which are typically unreactive. byjus.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, usually initiated by UV light or heat. libretexts.orgwikipedia.org

Initiation: The halogen molecule (e.g., Cl₂) undergoes homolytic cleavage to form two halogen radicals (2 Cl•). byjus.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane, forming a C-H bond and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane and a new chlorine radical, continuing the chain. libretexts.orgyoutube.com

Termination: The reaction stops when two radicals combine.

While effective for simple alkanes, free-radical halogenation generally lacks the selectivity required for synthesizing a specific, complex molecule like this compound. byjus.commasterorganicchemistry.com The chlorination of propane, for example, yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. chemguide.co.ukyoutube.com In a highly fluorinated starting material, the reaction would likely produce a complex mixture of isomers, making it a poor synthetic method for obtaining a single desired product. libretexts.org The reactivity of C-H bonds in radical chlorination follows the order: tertiary > secondary > primary.

| Step | Description | Example (Chlorination of Methane) |

| Initiation | UV light or heat splits the halogen molecule into two radical atoms. | Cl₂ → 2 Cl• |

| Propagation | A radical abstracts a hydrogen, creating an alkyl radical, which then abstracts a halogen from another molecule. | Cl• + CH₄ → •CH₃ + HCl•CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Two radicals combine to terminate the chain reaction. | Cl• + Cl• → Cl₂•CH₃ + •CH₃ → C₂H₆•CH₃ + Cl• → CH₃Cl |

Transformations Utilizing Specific Precursor Compounds

The synthesis of this compound often relies on the transformation of carefully chosen precursor molecules. The quality and purity of these precursors are crucial for achieving high yields and minimizing byproducts. roco.global

One significant pathway involves the fluorination of chlorinated propenes. For example, 1,1,1-trifluorotrichloropropene can be fluorinated using cobalt trifluoride to yield 2-chloro-heptafluoropropane, although this specific reaction may have low yields. google.com A more modern approach involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a starting material to generate a carbene, which then leads to the formation of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db). This intermediate can subsequently be converted to other valuable fluorinated propenes. google.com Another precursor, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is a versatile building block for creating multi-halogenated compounds. beilstein-journals.org

A related compound, 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea), can be prepared via the catalytic hydrogenation of hexafluoropropene (B89477) or by fluorinating tetrafluorochloropropene intermediates. justia.com These synthetic routes highlight a common strategy: starting with an unsaturated C3 molecule (a propene) and using a combination of fluorination, hydrogenation, or hydrohalogenation to arrive at the desired saturated propane structure.

Reactions Involving Hexafluoroacetone (B58046) Trihydrate

Hexafluoroacetone readily forms a stable, acidic trihydrate in the presence of water. chemicalbook.com This hydrate (B1144303) serves as a viable starting material for the synthesis of related saturated fluorocarbons. For instance, a patented method describes the preparation of 1,1,1,3,3,3-hexafluoropropane (B1216460) by reacting hexafluoroacetone trihydrate with zinc powder in an aqueous sodium hydroxide (B78521) solution. google.com The reaction proceeds under reflux conditions, followed by drying and cooling of the product gas. google.com

While this specific process yields the non-chlorinated analogue, it establishes hexafluoroacetone trihydrate as a precursor for the hexafluoropropane backbone. A summary of the conditions for the analogous compound is presented below.

Table 1: Synthesis of 1,1,1,3,3,3-Hexafluoropropane from Hexafluoroacetone Trihydrate

| Parameter | Value/Condition |

|---|---|

| Starting Material | Hexafluoroacetone trihydrate |

| Reagent | Zinc Powder |

| Solvent | 5-20% aqueous Sodium Hydroxide |

| Reaction Condition | Heating to reflux |

| Product Collection | Drying and cooling (cold trap) |

Data sourced from patent CN102964204A describing the synthesis of a related compound. google.com

Synthesis from Olefinic Fluorocarbons

A common and chemically logical pathway to saturated haloalkanes involves the addition of hydrogen halides across the double bond of an alkene. For the synthesis of this compound, a plausible precursor is hexafluoropropene (CF₃CF=CF₂). The reaction would involve the electrophilic addition of hydrogen chloride (HCl) across the double bond.

Following Markovnikov's rule, the hydrogen atom would add to the carbon atom that already has more hydrogen atoms (or in this case, the less substituted carbon in terms of non-fluorine groups), and the chlorine atom would add to the other carbon of the double bond. This pathway is a standard method for producing hydrochlorofluorocarbons (HCFCs).

Process Optimization and Scale-Up Research

Moving from theoretical pathways to practical application involves significant research into process optimization for both laboratory and industrial scales.

Laboratory Scale Synthetic Route Development

A specific laboratory-scale synthesis for 2-Chloro-1,1,1,3,3,3-hexafluoropropane has been referenced in the chemical literature. chemdad.com While detailed experimental parameters from this specific source are not widely available, general laboratory techniques for the chlorination of organic compounds are well-established. Modern organic synthesis labs may employ continuous flow chlorine generators for such reactions. researchgate.netrsc.org These systems allow for the safe, on-demand generation and use of elemental chlorine from precursors like sodium hypochlorite (B82951) and hydrochloric acid, which can then be used in various chlorination reactions. rsc.org

Industrial Synthesis Methodologies for Halogenated Propane Derivatives

The industrial production of halogenated propane derivatives, such as HCFCs, often involves either liquid-phase or gas-phase halogenation reactions. google.comgoogle.com These processes are designed for continuous production and high throughput. google.com

Key features of industrial synthesis include:

Catalysts: Metal halides are common catalysts. For example, antimony chlorides (SbCl₃, SbCl₅) or fluorides (SbF₃, SbF₅) are frequently used in fluorination and chlorination reactions. google.com

Reaction Conditions: Gas-phase reactions typically require high temperatures (e.g., 150°C to 400°C), while liquid-phase reactions may operate under high pressure to keep reagents in the liquid state. google.comgoogle.com

Feedstocks: Industrial processes often start with less expensive, more chlorinated precursors which are then fluorinated in stages. google.com

These methods often result in a mixture of products, necessitating extensive purification steps to isolate the desired compound. google.com

Purification Strategies in Synthetic Research

The isolation of a pure product from a reaction mixture is a critical final step. For a volatile, low-boiling-point compound like this compound, specific techniques are required.

Crystallization and Chromatography Techniques for Product Isolation

Given the physical properties of this compound, particularly its very low melting point (-119.6°C) and boiling point (14.1°C), purification by crystallization is not a feasible method. chemdad.comchemsynthesis.com The primary techniques for isolating and purifying such volatile compounds are distillation and gas chromatography. winthrop.edubritannica.combyjus.com

Table 2: Physical Properties and Relevant Purification Methods

| Property | Value | Implication for Purification |

|---|---|---|

| Boiling Point | 14.1 °C | Suitable for distillation at or below room temperature. Fractional distillation is necessary to separate from impurities with close boiling points. chemsynthesis.combritannica.com |

| Melting Point | -119.6 °C | Crystallization is impractical for purification. chemsynthesis.com |

| State at STP | Gas/Volatile Liquid | Amenable to Gas Chromatography (GC) for both analytical and preparative-scale purification. winthrop.eduquora.com |

Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. britannica.com For compounds with close boiling points, fractional distillation is employed, which uses a fractionating column to achieve a better separation. britannica.com Due to the low boiling point of the target compound, this process would need to be conducted under carefully controlled temperature and pressure conditions, likely involving cooling of the receiving vessel.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds without decomposition. winthrop.edu A sample is vaporized and carried by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. winthrop.edu For purification (preparative GC), larger samples can be injected, and the desired fraction can be collected as it exits the column. quora.com

Distillation and Recondensation Methods

Following synthesis, the crude product containing this compound (HCFC-226ca) typically exists in a mixture with unreacted starting materials, intermediates, and isomeric byproducts. The purification of this target compound to a high degree of purity is essential for its intended applications, and fractional distillation is a primary and critical method to achieve this separation. This technique leverages the differences in the boiling points of the various components in the mixture to selectively isolate HCFC-226ca.

The manufacturing pathways for fluorinated propanes often yield a variety of structurally similar compounds. For instance, in the production of related dichloropentafluoropropanes (HCFC-225), which are precursors, a mixture of isomers such as 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da) can be formed. These precursor isomers can be effectively separated from reaction byproducts and each other via distillation. google.com This principle of separation based on volatility is directly applicable to the purification of HCFC-226ca from its own set of potential isomers and impurities.

The process of fractional distillation involves heating the crude mixture in a distillation column, a vertical apparatus containing trays or packing material to maximize the surface area for vapor-liquid contact. As the mixture boils, the component with the lower boiling point will vaporize more readily and rise through the column. Components with higher boiling points will tend to condense and fall back down. This creates a temperature gradient along the column, with the top being cooler than the bottom. By carefully controlling the temperature and pressure, a fraction rich in the most volatile component (the one with the lowest boiling point) can be drawn off from the top of the column, condensed back into a liquid (recondensation), and collected as the purified product.

The feasibility of separating closely related isomers by distillation is entirely dependent on the difference in their boiling points. Even small differences can be exploited with a sufficiently efficient distillation column (i.e., one with a high number of theoretical plates). While specific operational parameters for the distillation of this compound are not widely published, the boiling points of its precursors and related compounds illustrate the viability of this separation technique.

Below is a data table of boiling points for relevant dichloropentafluoropropane isomers, which are often present in related synthetic streams.

| Compound Name | Acronym | Molecular Formula | Boiling Point (°C) |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | C₃HCl₂F₅ | 51 |

| 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | HCFC-225da | C₃HCl₂F₅ | 54 |

| 1,1-dichloro-2,3,3,3-tetrafluoropropene | CFO-1214ya | C₃Cl₂F₄ | 45 |

This table presents boiling point data for precursor and related compounds to illustrate the principle of separation by distillation. Data sourced from multiple references. google.comchemicalbook.comchemicalbook.com

The successful isolation of this compound would involve a similar distillation process where fractions are collected at the specific boiling point of the target molecule, separating it from both lower-boiling and higher-boiling point impurities. The collected distillate, now enriched in the desired compound, represents the purified product.

Reaction Mechanisms and Chemical Reactivity

Unimolecular Thermal Decomposition Pathways

The thermal decomposition of 2-Chloro-1,1,1,2,3,3-hexafluoropropane can proceed through several potential pathways, primarily involving the elimination of hydrogen halides or intramolecular rearrangements at elevated temperatures.

Hydrogen Halide Elimination Kinetics and Thermodynamics

The elimination of a hydrogen halide (HX) is a common thermal decomposition route for haloalkanes. For this compound (CF₃CHFCHFCl), the two possible primary elimination reactions are the removal of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF).

For HCFC-236ea, the analogous reactions would be:

HCl Elimination: CF₃CHFCHFCl → CF₃CF=CHF + HCl

HF Elimination: CF₃CHFCHFCl → CF₃CH=CFCl + HF or CF₂=CFCHFCl + HF

Studies on the competitive elimination of HCl and HF from similar molecules, such as 1,1,1-difluorochloroethane, have utilized the Rice–Ramsperger–Kassel (RRK) theory to describe the unimolecular decomposition of energized molecules. rsc.org In that case, the critical energy for HF elimination was found to be slightly lower than for HCl elimination. rsc.org The actual kinetics and dominant pathway for HCFC-236ea would depend on the specific activation energies for each route, which would require dedicated experimental or computational investigation.

Intramolecular Halogen (Cl/F) Exchange Mechanisms

Intramolecular halogen exchange involves the migration of a halogen atom from one carbon to another within the same molecule. This process typically requires high temperatures to overcome a significant energy barrier. The fluorine–chlorine exchange is a widely used technology to synthesize fluorinated molecules, often facilitated by reagents or catalysts. lew.roncert.nic.in However, literature specifically detailing the unimolecular thermal intramolecular halogen (Cl/F) exchange mechanism for this compound is not available in the reviewed search results. Such reactions are generally less common than elimination pathways in the gas-phase pyrolysis of haloalkanes.

Pyrolysis Product Formation and Reaction Pathways

Pyrolysis involves the thermal decomposition of a compound at high temperatures in an inert atmosphere. While specific pyrolysis studies for HCFC-236ea were not found, research on its isomer, HFC-236fa, demonstrates the complexity of the decomposition process. The pyrolysis of HFC-236fa was observed to occur in the temperature range of 500 to 850 °C, with significant decomposition beginning above 600 °C. acs.orguoc.edu

The decomposition of HFC-236fa yields a variety of smaller fluorinated compounds. acs.orguoc.edu The formation of these products indicates that decomposition proceeds via multiple complex reaction pathways, likely involving radical mechanisms and rearrangements following initial C-C bond cleavage or HF elimination. Given the structural similarity, the pyrolysis of HCFC-236ea would be expected to produce an equally complex mixture of chlorofluoro-olefins and smaller alkanes.

Table 1: Major Pyrolysis Products of HFC-236fa Data from studies on the isomer 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). acs.orguoc.edu

| Product Formula | Compound Name |

|---|---|

| CHF₃ | Trifluoromethane (Fluoroform) |

| CF₂=CHF | Trifluoroethene |

| CF₃C≡CCF₃ | Hexafluoro-2-butyne |

| (CF₃)₂C=CF₂ | 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene |

Radical and Photochemical Reactivity

The atmospheric fate of this compound is primarily determined by its reactivity with photochemically generated species, as direct decomposition by sunlight is inefficient.

Hydroxyl Radical Initiated Reactions and Reaction Rate Constants

The primary atmospheric sink for HCFC-236ea is its reaction with the hydroxyl radical (•OH). researchgate.net This reaction proceeds via the abstraction of the hydrogen atom from the molecule:

CF₃CHFCHFCl + •OH → CF₃C•FCHFCl or CF₃CHFC•FCl + H₂O

The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. The temperature dependence of the rate constant has been studied, and the results can be described by the Arrhenius expression. One study determined the rate constant for the reaction of •OH with CF₃CHFCHF₂ (HFC-236ea) over a range of temperatures. acs.org

The Arrhenius expression for the reaction is given as: k(T) = A * exp(-Ea/RT)

Where:

k(T) is the rate constant at temperature T

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

Based on experimental data, the atmospheric lifetime of HFC-236ea has been calculated to be 8.1 years. researchgate.net

Table 2: Temperature-Dependent Rate Constants for the Reaction of •OH with HFC-236ea Data for the analogous HFC compound, CF₃CHFCHF₂.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 253 | (1.0 ± 0.2) x 10⁻¹⁵ |

| 273 | (1.8 ± 0.3) x 10⁻¹⁵ |

| 298 | (3.2 ± 0.5) x 10⁻¹⁵ |

| 323 | (5.5 ± 0.8) x 10⁻¹⁵ |

| 353 | (9.6 ± 1.4) x 10⁻¹⁵ |

| 373 | (13.2 ± 2.0) x 10⁻¹⁵ |

Mentioned Compounds

Electron-Induced Reaction Pathways

The interaction of this compound with low-energy electrons is expected to proceed through dissociative electron attachment (DEA). In this process, the molecule captures a free electron to form a transient negative ion (TNI). mdpi.commdpi.com This TNI is unstable and can subsequently fragment. For halogenated compounds, the carbon-halogen bond is often the weakest point, and cleavage typically occurs there.

In the case of this compound, the DEA process can be summarized as:

e⁻ + CF₃-CHF-CClF₂ → [CF₃-CHF-CClF₂]⁻* → CF₃-CHF-CF₂• + Cl⁻

The process is most efficient at very low incident electron energies, particularly for exothermic reactions that can proceed near 0 eV. mdpi.com The stability of the resulting chloride anion (Cl⁻) and the hexafluoropropyl radical (CF₃-CHF-CF₂•) drives the dissociation. The efficiency of DEA is critically dependent on the lifetime of the TNI and the accessibility of a dissociative potential energy surface.

Nucleophilic and Electrophilic Transformations of this compound

Mechanisms of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. utexas.edu The reaction at the saturated carbon atom bearing the chlorine in this compound can theoretically proceed via two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution).

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. utexas.edulibretexts.org For this compound, which is a secondary haloalkane, this pathway is significantly hindered. The presence of bulky trifluoromethyl (CF₃) and difluorochloromethyl (CClF₂) groups creates substantial steric hindrance, impeding the backside attack required for the Sₙ2 pathway.

The Sₙ1 mechanism proceeds in two steps: a slow, rate-determining ionization of the substrate to form a carbocation intermediate, followed by a rapid attack by the nucleophile. libretexts.org While the secondary nature of the carbon might suggest some potential for an Sₙ1 reaction, the powerful electron-withdrawing inductive effect of the numerous fluorine atoms would severely destabilize the formation of an adjacent carbocation. This electronic destabilization makes the Sₙ1 pathway highly unfavorable.

Given the significant steric hindrance for the Sₙ2 pathway and the electronic destabilization of the intermediate for the Sₙ1 pathway, this compound is expected to be relatively inert towards nucleophilic substitution under standard conditions.

Electrophilic Activation and Reactivity

Halogenated alkanes are generally poor substrates for electrophilic attack due to the electron-withdrawing nature of the halogen atoms, which reduces the electron density of the carbon skeleton. Electrophilic activation of this compound would typically require the use of a Lewis acid. The Lewis acid could coordinate with the chlorine atom, enhancing its ability to act as a leaving group. This coordination polarizes the C-Cl bond further, making the carbon atom more electrophilic and potentially promoting a substitution or elimination reaction, likely through an Sₙ1-like mechanism.

Redox Chemistry in Halogenated Propane (B168953) Systems

The redox chemistry of halogenated propanes like this compound is dominated by the reactivity of the carbon-halogen bond. The C-Cl bond can be reduced through chemical or electrochemical means. This typically involves a single-electron transfer (SET) to the molecule, forming a radical anion that, similar to the process in DEA, rapidly dissociates to yield a chloride ion and an organic radical. This radical can then be further reduced or can participate in other reactions such as dimerization or hydrogen abstraction.

The oxidation of such a highly fluorinated and chlorinated propane is considerably more difficult. The high electronegativity of the fluorine and chlorine atoms withdraws electron density from the carbon framework, making it resistant to oxidation.

Cross-Dehydrogenative Coupling Reactions Involving Halogenated Alkanes

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that forms a C-C bond directly from two C-H bonds, typically in the presence of an oxidant. wikipedia.orglibretexts.org Applying this concept to halogenated alkanes like this compound introduces significant challenges. A key issue is the competition between the activation of a C-H bond and the activation of the weaker C-Cl bond. rwth-aachen.de

A plausible CDC pathway for this compound would likely involve a radical mechanism. rwth-aachen.de A radical initiator could selectively abstract the sole hydrogen atom to form a stabilized radical (•C(CF₃)CClF₂). This radical could then couple with another substrate, such as an arene, to form a new C-C bond. The success of such a reaction would depend heavily on finding a catalytic system that favors C-H activation over C-Cl cleavage. Photochemical methods have shown promise in enabling the CDC of some chloro- and fluoroalkanes with methylarenes. rwth-aachen.de

Computational Studies of Reaction Energetics and Transition States

These computational approaches are used to:

Optimize the geometries of reactants, transition states, and products.

Calculate the activation energies (Eₐ) and reaction enthalpies (ΔH).

Use Transition State Theory (TST) to convert these calculated barriers into theoretical reaction rate constants. rsc.org

For this compound, computational studies would be invaluable for quantitatively comparing the energetic barriers of the Sₙ1 and Sₙ2 pathways. Such calculations would likely confirm the high activation energies for both mechanisms, providing a theoretical basis for the compound's low reactivity in nucleophilic substitution reactions. The table below provides an illustrative example of the type of data that would be generated from such a study.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Transition State |

|---|---|---|---|

| Sₙ1 (Hypothetical) | DFT (B3LYP/6-311++G) | > 200 | [CF₃-CH⁺-CClF₂] |

| Sₙ2 (Hypothetical) | DFT (B3LYP/6-311++G) | > 180 | [Nu---C(H)(CF₃)(CClF₂)---Cl]⁻ |

Note: The data in this table is illustrative and hypothetical, intended to represent the typical output of computational chemistry studies on reaction energetics.

Despite a comprehensive search for scientific literature and spectroscopic data pertaining to the chemical compound This compound (CAS No. 7125-99-7), publicly available, detailed experimental data required to fulfill the specific sections of the requested article is not available.

Searches for this compound, also known as HCFC-236ca, did not yield the specific ¹H, ¹³C, or ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, nor the detailed Infrared (IR) or Raman vibrational spectroscopy data necessary for a thorough and scientifically accurate analysis as outlined. While the compound is referenced in various chemical databases and regulatory documents, these sources lack the in-depth research findings and spectral characterization needed to populate the requested sections on:

Multi-Nuclear NMR for Structural Elucidation

Application in Reaction Monitoring and Intermediate Identification

Analysis of Long-Range Coupling Constants

Infrared (IR) Spectroscopic Analysis of Functional Groups

Raman Spectroscopic Investigations of Molecular Vibrations

Advanced Spectroscopic Characterization and Analytical Methods in Research

Vibrational Spectroscopy

Interpretation of Vibrational Modes and Anharmonic Mixing

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for elucidating the structure and bonding of molecules. For a molecule like 2-Chloro-1,1,1,2,3,3-hexafluoropropane, a detailed analysis of its vibrational spectra would involve the identification of fundamental vibrational modes, overtones, and combination bands. These vibrational modes correspond to specific molecular motions, such as C-C, C-H, C-Cl, and C-F stretching, as well as various bending and torsional modes.

The interpretation of these spectra would be complex due to the molecule's low symmetry and the presence of multiple heavy atoms. Anharmonic mixing, which is the interaction between different vibrational states, would likely play a significant role in the observed spectrum. This phenomenon can lead to shifts in vibrational frequencies and the appearance of Fermi resonances, where an overtone or combination band gains intensity by mixing with a fundamental vibration of similar energy. A thorough analysis would typically require quantum chemical calculations to predict the vibrational frequencies and assist in the assignment of the experimental spectrum. However, specific studies detailing such an analysis for this compound are not available in the current body of scientific literature.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research and production, GC-MS would be indispensable for analyzing reaction products and assessing the purity of the final compound. gcms.cz

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. thermofisher.com For a sample containing this compound, this would allow for the separation from starting materials, byproducts, and other isomers. Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound and any impurities. While GC-MS data exists for the isomer 2-Chloro-1,1,1,3,3,3-hexafluoropropane, specific studies applying this technique for the detailed product analysis and purity assessment of this compound have not been reported. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. bioanalysis-zone.comthermofisher.comyoutube.comspectroscopyonline.com This capability is particularly valuable for the unambiguous identification of a target compound and for distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com

For this compound (C₃HClF₆), HRMS would be able to measure its monoisotopic mass with high precision, confirming its elemental formula. nih.gov This is especially crucial when dealing with complex mixtures or when trying to differentiate between isomers, as even small differences in mass can be resolved. bioanalysis-zone.com Despite its potential, there is no specific published research that details the use of High-Resolution Mass Spectrometry for the precise molecular identification of this compound.

Advanced Diffraction Techniques

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a single crystal of the compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For a small, halogenated alkane like this compound, obtaining a suitable crystal might be challenging, potentially requiring low-temperature crystallization techniques. A search of crystallographic databases reveals no published crystal structure for this specific compound.

Chromatographic Separation Techniques for Research Samples

The separation of isomers of halogenated propanes is a common challenge in analytical chemistry. vurup.skmtc-usa.comchromforum.orgwelch-us.comnih.gov Various chromatographic techniques could be employed for the separation and purification of research samples of this compound from its isomers and other impurities.

Gas chromatography (GC), with its high resolving power, would be a primary technique for the analytical separation of these volatile compounds. The choice of the GC column's stationary phase would be critical for achieving selectivity between isomers. For preparative scale separations, techniques such as preparative gas chromatography or fractional distillation under controlled conditions would be necessary. While the principles of these techniques are well-established for similar compounds, specific methods optimized for the separation of this compound are not described in the available literature.

Gas Chromatography for Purity and Mixture Analysis

Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile compounds like this compound and for analyzing its composition within mixtures. medistri.swisslibretexts.org This method separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. libretexts.org The separated components are then detected to generate a chromatogram, where each peak corresponds to a different compound.

The purity of this compound can be determined by injecting a sample into the GC system. A highly pure sample will ideally exhibit a single, sharp peak corresponding to the main compound. The presence of other peaks indicates the existence of impurities, which could include isomers, unreacted starting materials, byproducts from synthesis, or degradation products. researchgate.net The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of the purity and the relative amounts of any impurities. tanta.edu.eg For accurate quantification, especially at trace levels, methods such as the use of an internal standard are often employed. tanta.edu.eg

In the analysis of mixtures, such as refrigerant blends, GC is essential for determining the precise composition. ahrinet.org The selection of the GC column and the operational parameters, including oven temperature programming, carrier gas flow rate, and detector type, are critical for achieving optimal separation of all components in the mixture. hpst.cz For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to enhance separation power and resolve co-eluting peaks that may be present in a one-dimensional GC analysis. chromatographyonline.comkau.edu.sa

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both qualitative and quantitative analysis. medistri.swissdtic.mil While GC separates the components of a mixture, MS provides mass spectra for each component, which act as a molecular fingerprint, allowing for confident identification by comparing the spectra to libraries of known compounds. medistri.swiss This is particularly valuable for identifying unknown impurities in a sample of this compound.

The table below summarizes typical parameters that could be considered for the GC analysis of fluorinated propanes, based on general knowledge of refrigerant analysis. Specific conditions for this compound would require method development and validation.

Table 1: Illustrative Gas Chromatography Parameters for Fluorinated Propane (B168953) Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., PLOT, WCOT) | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | Various polarities (e.g., non-polar, mid-polar) | Selected based on the polarity of the analytes to achieve separation. |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Oven Program | Isothermal or Temperature Gradient | Controls the volatility of compounds to optimize separation. |

| Detector | Thermal Conductivity Detector (TCD), Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometer (MS) | Detects the compounds as they elute from the column. MS also provides structural information. |

Isotope Analysis for Mechanistic and Transformation Studies

Isotope analysis, particularly Compound-Specific Isotope Analysis (CSIA), is a sophisticated analytical method used to investigate the sources, transformation pathways, and degradation mechanisms of environmental contaminants, including halogenated hydrocarbons. acs.orgacs.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a specific compound. acs.orgscholaris.ca While direct studies on this compound are not widely available, the principles derived from research on other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) can be applied to understand its potential applications.

During chemical or biological transformation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, a phenomenon known as the kinetic isotope effect. scholaris.ca This results in a change in the isotopic composition of the remaining, unreacted compound, which becomes enriched in the heavier isotope. acs.org By measuring the isotopic signature of a compound at a contaminated site over time or along a groundwater flow path, it is possible to determine if and to what extent the compound is degrading. nih.govnih.gov

For a compound like this compound, CSIA could be employed to:

Identify Degradation Pathways: Different degradation reactions (e.g., reductive dechlorination, hydrolysis) often have distinct isotope enrichment factors. scholaris.ca By determining these factors in laboratory studies, it may be possible to identify the specific transformation mechanisms occurring in the field.

Distinguish between Physical and Chemical Processes: Physical processes such as volatilization and sorption generally cause minimal isotopic fractionation compared to chemical or biological degradation. acs.orgweebly.com CSIA can therefore help to differentiate between concentration decreases due to dilution or phase transfer and those caused by actual transformation.

Elucidate Reaction Mechanisms: Isotopic labeling studies, where a specific atom in the this compound molecule is replaced with its heavier isotope (e.g., ¹³C), can be used in controlled laboratory experiments to trace the fate of that atom through a reaction. This provides detailed insights into bond cleavage and formation steps, which are fundamental to understanding the reaction mechanism. researchgate.net

The analysis is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). The GC separates the target compound from the sample matrix, and the IRMS measures the precise isotope ratios of the eluting compound.

The table below illustrates the potential application of carbon isotope analysis in tracking the degradation of a chlorinated hydrocarbon.

Table 2: Hypothetical Example of Carbon Isotope Data for Monitoring Transformation

| Sample Location | Concentration of Chlorinated Hydrocarbon (µg/L) | δ¹³C (‰) | Interpretation |

|---|---|---|---|

| Source Zone | 1000 | -30.0 | Represents the initial isotopic signature of the contaminant. |

| Mid-Plume | 500 | -28.5 | A decrease in concentration and an enrichment in ¹³C suggest that degradation is occurring. |

| Downgradient | 100 | -25.0 | Further concentration reduction and significant ¹³C enrichment provide strong evidence for ongoing transformation. |

This approach provides a powerful tool for assessing the natural attenuation of compounds like this compound in the environment and for verifying the effectiveness of remediation technologies. acs.orgresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related characteristics of a molecule.

Density Functional Theory (DFT) has become a widely used method for quantum mechanical simulations of molecules and periodic systems. imperial.ac.uk It is employed to investigate the molecular structure and energetics of halogenated propanes like 2-Chloro-1,1,1,2,3,3-hexafluoropropane. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the C-Cl, C-F, C-C, and C-H bond lengths, as well as the angles between these bonds, which define the molecule's three-dimensional shape.

These calculations also provide energetic information, including the total electronic energy, enthalpy of formation, and Gibbs free energy of formation. This data is crucial for understanding the stability and thermodynamics of the compound. While specific DFT studies on this compound are not widely published in readily accessible literature, the principles of DFT are routinely applied to similar halogenated hydrocarbons to predict their properties. Standard DFT approximations can sometimes yield questionable results for certain types of molecular complexes, particularly those involving radicals, where errors can be attributed to self-interaction. uci.edu

Table 1: Calculated Properties of Related Hexafluoropropanes

| Property | 1,1,1,2,3,3-Hexafluoropropane (B1582507) | 1,1,1,3,3,3-Hexafluoropropane (B1216460) |

| Molecular Formula | C₃H₂F₆ | C₃H₂F₆ |

| Molecular Weight | 152.0384 g/mol | 152.04 g/mol |

| CAS Registry Number | 431-63-0 | 690-39-1 |

This table presents data for structurally related compounds to provide context for the properties of this compound. nist.govnih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. mpg.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous approach to studying the electronic structure of molecules. imperial.ac.uk For this compound, ab initio calculations can be used to determine fundamental electronic properties like the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The vibrational frequencies of a molecule correspond to the frequencies of its normal modes of vibration. These can be calculated using quantum chemical methods like DFT and ab initio techniques. The calculated vibrational spectrum provides a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental spectroscopic data to confirm the molecular structure and identify characteristic functional groups.

Molecular Dynamics Simulations of Halogenated Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of halogenated systems like this compound.

These simulations can be used to study the compound in various phases (gas, liquid, or in solution) and to investigate properties such as diffusion coefficients, viscosity, and thermal conductivity. In the context of halogenated systems, MD simulations are particularly useful for understanding intermolecular interactions, including van der Waals forces and dipole-dipole interactions, which are significant due to the presence of electronegative halogen atoms. For instance, simulations can model the interactions between molecules of this compound in the liquid state, providing insights into the liquid's structure and bulk properties. While specific MD studies on this compound are not prevalent, research on similar molecules like propane (B168953) in confined spaces has demonstrated the utility of MD in complementing experimental data and revealing insights into molecular motion and interactions. rsc.orgmdpi.comresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Halogenated Systems

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. In the context of halogenated systems, these models are valuable for predicting the behavior of new or untested compounds without the need for extensive experimental work. nih.govcncb.ac.cn

A key aspect of QSAR/QSPR is the development of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For predicting the reactivity of halogenated compounds, a variety of descriptors can be employed. These can be broadly categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum chemical calculations and provide information about the electronic structure of the molecule. nih.gov Important quantum-chemical descriptors for reactivity include the energies of the HOMO and LUMO, the HOMO-LUMO gap, Mulliken charges on atoms, and the dipole moment. researchgate.net

For halogenated hydrocarbons, descriptors related to the carbon-halogen bond, such as its length, strength, and polarity, are particularly important for predicting reactivity. nih.gov For example, the electrophilicity index, which is a measure of a molecule's ability to accept electrons, can be a useful descriptor for predicting the reactivity of halogenated compounds in reactions involving nucleophilic attack. The development of new descriptors with clear physical interpretations can lead to a better understanding of the mechanisms involved in chemical reactions. nih.govcncb.ac.cn

Structural Analogy in Chemical Behavior Prediction

The principle of structural analogy is a cornerstone of predictive chemistry, where the known properties and behaviors of well-studied molecules are used to infer those of less-studied but structurally similar compounds. Quantitative Structure-Activity Relationship (QSAR) models are a formalization of this principle, establishing mathematical relationships between the structural or physicochemical properties of chemicals and their biological or environmental activities. nih.govnih.gov For halogenated hydrocarbons, QSAR models have been developed to predict a range of properties, including boiling points, melting points, and density. nih.gov

In the context of this compound, its chemical behavior can be predicted by comparing it to other short-chain chlorinated and fluorinated propanes. The presence of a C-H bond makes it susceptible to attack by hydroxyl radicals (OH) in the troposphere, a characteristic feature of HCFCs that leads to shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs). noaa.gov The arrangement and number of fluorine and chlorine atoms on the propane backbone influence the molecule's reactivity, stability, and physical properties. Computational models can quantify these structural features, often referred to as molecular descriptors, to predict the compound's behavior. mdpi.com These descriptors can include parameters related to molecular size, shape, and electronic properties, which are crucial for predicting interactions with other molecules. nih.gov

Table 1: Comparison of Structural Analogs to this compound

| Compound Name | Chemical Formula | Key Structural Features | Relevance as an Analog |

| This compound | C₃HClF₆ | Three-carbon backbone, one chlorine atom, six fluorine atoms, one hydrogen atom | Target compound for which behavior is being predicted. |

| HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane) | C₃HCl₂F₅ | Three-carbon backbone, two chlorine atoms, five fluorine atoms, one hydrogen atom | Isomeric to other HCFC-225 compounds, provides insight into the atmospheric behavior of dichlorinated fluoropropanes. mdpi.com |

| HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) | C₂HCl₂F₃ | Two-carbon backbone, two chlorine atoms, three fluorine atoms, one hydrogen atom | A well-studied HCFC, its atmospheric modeling provides a basis for understanding the environmental impact of similar compounds. nih.gov |

| HCFC-141b (1,1-Dichloro-1-fluoroethane) | C₂H₃Cl₂F | Two-carbon backbone, two chlorine atoms, one fluorine atom, three hydrogen atoms | Its emission trends and atmospheric lifetime have been modeled, offering comparative data for other HCFCs. |

| HCFC-142b (1-Chloro-1,1-difluoroethane) | C₂H₃ClF₂ | Two-carbon backbone, one chlorine atom, two fluorine atoms, three hydrogen atoms | Another HCFC with modeled atmospheric behavior, useful for understanding the impact of varying halogen substitution. |

This table is for illustrative purposes and includes compounds that are structurally related to this compound and for which more extensive research is available.

Reaction Pathway Modeling and Kinetic Parameter Prediction

Computational chemistry plays a vital role in elucidating the atmospheric degradation mechanisms of HCFCs. The primary removal pathway for these compounds from the atmosphere is through reaction with the hydroxyl radical (OH). noaa.gov Theoretical studies can model the intricate steps of these reactions, identify intermediate species, and predict the final degradation products.

For a compound like this compound, the initial step in its atmospheric degradation would be the abstraction of the hydrogen atom by an OH radical. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this reaction. jksus.org This allows for the determination of the activation energy, which is a critical factor in the reaction rate. The subsequent reactions of the resulting haloalkyl radical with atmospheric oxygen (O₂) would lead to the formation of peroxy radicals and then alkoxy radicals, which can undergo further reactions to form stable end products. noaa.gov

Kinetic parameters, such as reaction rate constants, are essential for determining the atmospheric lifetime of a compound. While experimental measurements are the gold standard, they can be challenging and costly to perform for every compound of interest. Computational methods provide a means to predict these parameters. For instance, Canonical Variation Transition State Theory can be used to predict rate constants for reactions like the initial OH-addition. rsc.org These predicted kinetic parameters are crucial inputs for atmospheric chemical models.

Table 2: Predicted Atmospheric Degradation Steps for this compound

| Reaction Step | Reactants | Products | Computational Approach |

| Initiation | C₃HClF₆ + OH | C₃ClF₆• + H₂O | DFT calculations to determine reaction energetics and barrier height. |

| Propagation | C₃ClF₆• + O₂ | C₃ClF₆O₂• | Modeling of radical addition reactions. |

| C₃ClF₆O₂• + NO | C₃ClF₆O• + NO₂ | Investigation of peroxy radical reactions. | |

| Decomposition/Further Reaction | C₃ClF₆O• | Various degradation products (e.g., carbonyl fluorides, haloacetic acids) | Elucidation of alkoxy radical decomposition pathways. |

This table outlines a plausible, theoretically-derived degradation pathway. The specific end products would depend on the subsequent reactions of the alkoxy radical.

Development and Application of Atmospheric Chemical Models

Atmospheric chemical models are sophisticated computational tools that simulate the transport, transformation, and removal of chemical species in the atmosphere. These models are essential for assessing the environmental impact of compounds like this compound, including their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The development of these models involves integrating fundamental chemical and physical processes, including emissions, transport by winds, chemical reactions, and deposition. ecmwf.intwikipedia.org For HCFCs, a key component of these models is a detailed representation of tropospheric chemistry, particularly the reactions with OH radicals. noaa.gov Two-dimensional (2-D) and three-dimensional (3-D) Chemical Transport Models (CTMs), such as the Model for OZone And Related chemical Tracers (MOZART), are used to simulate the global distribution and lifetime of these compounds. nih.govmit.edu

The application of these models allows scientists to:

Estimate Atmospheric Lifetimes: By simulating the rate of removal of an HCFC from the atmosphere, models can provide robust estimates of its atmospheric lifetime. copernicus.orgresearchgate.net

Calculate Ozone Depletion Potentials (ODPs): Models can simulate the amount of ozone destroyed by a compound relative to a reference compound (typically CFC-11).

Determine Global Warming Potentials (GWPs): These models, coupled with radiative transfer models, can calculate the contribution of a compound to global warming.

Track Emissions: By comparing model outputs with atmospheric observations from global monitoring networks, it is possible to infer regional and global emission rates of HCFCs. nih.govresearchgate.net

Table 3: Key Parameters for Atmospheric Modeling of this compound

| Parameter | Description | Method of Determination |

| Rate constant for reaction with OH radicals | Determines the primary sink and atmospheric lifetime. | Experimental measurement or theoretical prediction (e.g., using Transition State Theory). |

| Infrared absorption spectrum | Necessary for calculating the Global Warming Potential. | Laboratory spectroscopic measurements or computational quantum chemistry methods. |

| Ozone Depletion Potential (ODP) | A relative measure of its ability to destroy stratospheric ozone. | Calculated using atmospheric chemical models based on its lifetime and chlorine content. |

| Atmospheric Lifetime | The average time the molecule resides in the atmosphere. | Estimated from the reaction rate with OH and other removal processes in atmospheric models. nih.gov |

This table highlights the essential data needed to incorporate a new compound into atmospheric models.

Environmental Transformation and Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 2-Chloro-1,1,1,2,3,3-hexafluoropropane is subject to several degradation mechanisms, primarily initiated by photochemical processes. These reactions determine its atmospheric lifetime and the nature of its degradation products.

The principal degradation pathway for many hydrochlorofluorocarbons (HCFCs) in the troposphere is initiated by their reaction with hydroxyl radicals (•OH). This process involves the abstraction of a hydrogen atom from the molecule, leading to the formation of a haloalkyl radical, which then undergoes further oxidation.

For compounds like this compound, the C-H bond is the most likely site of attack by the •OH radical. The reaction proceeds as follows:

CF₃CHClCF₃ + •OH → CF₃C•ClCF₃ + H₂O

The table below presents the atmospheric lifetime of the analogous compound HFC-236ea, which is governed by its reaction with hydroxyl radicals.

| Compound | Atmospheric Lifetime (years) | Primary Atmospheric Sink |

|---|---|---|

| 1,1,1,2,3,3-Hexafluoropropane (B1582507) (HFC-236ea) | 8.1 | Reaction with •OH radicals |

Photolytic decomposition, or photolysis, involves the breaking of chemical bonds by incoming solar radiation. For halogenated alkanes, the presence of carbon-chlorine (C-Cl) bonds makes them susceptible to photolysis by ultraviolet (UV) radiation, particularly in the stratosphere where higher energy UV light is more abundant. The C-Cl bond is generally weaker than the C-F and C-H bonds and can be cleaved by UV radiation, leading to the release of a chlorine atom.

Cl• + O₃ → ClO• + O₂ ClO• + O• → Cl• + O₂

This process is a significant contributor to the ozone depletion potential of many chlorine-containing compounds. However, for a compound to undergo significant photolysis, it must absorb UV radiation at wavelengths present in the atmosphere.

The atmospheric oxidation of many fluorinated compounds, including HCFCs and HFCs that contain a trifluoromethyl (CF₃) group, can lead to the formation of trifluoroacetic acid (TFA; CF₃COOH). nasa.govfluorocarbons.org TFA is highly resistant to further degradation in the environment and is eventually removed from the atmosphere through wet and dry deposition. nasa.gov

The degradation pathway leading to TFA from this compound would likely proceed through the formation of the haloalkyl radical (CF₃C•ClCF₃), followed by reaction with oxygen to form a peroxy radical (CF₃C(OO•)ClCF₃). Subsequent reactions would lead to an alkoxy radical (CF₃C(O•)ClCF₃), which can then decompose. Depending on the fragmentation pathway of the alkoxy radical, trifluoroacetyl chloride (CF₃COCl) could be formed, which would then hydrolyze in atmospheric water droplets to produce TFA.

CF₃COCl + H₂O → CF₃COOH (TFA) + HCl

While the molar yield of TFA from the atmospheric degradation of this compound has not been specifically reported, studies on analogous compounds indicate that TFA formation is a common outcome. The table below shows the TFA molar yields for several related HFCs and HCFCs.

| Compound | Formula | TFA Molar Yield |

|---|---|---|

| HFC-134a | CF₃CFH₂ | 21% |

| HFC-227ea | CF₃CHFCF₃ | 100% |

| HFC-236fa | CF₃CH₂CF₃ | <10% |

| HFC-245fa | CF₃CH₂CHF₂ | <10% |

Data sourced from the European Fluorocarbons Technical Committee (EFCTC). nih.gov

Kinetic studies are essential for determining the rate at which a chemical compound reacts in the atmosphere, which in turn allows for the calculation of its atmospheric lifetime. The primary kinetic parameter for this compound in the atmosphere is the rate constant for its reaction with the hydroxyl radical.

Aquatic and Terrestrial Biotransformation

In aquatic and terrestrial environments, the transformation of halogenated compounds can be mediated by microbial activity. These biotransformation processes are particularly important under anaerobic (oxygen-deficient) conditions.

Microbial reductive dechlorination is a process in which microorganisms use chlorinated compounds as electron acceptors in their respiration, removing a chlorine atom and replacing it with a hydrogen atom. eurochlor.orgnih.gov This is a key degradation pathway for many chlorinated pollutants in anaerobic environments such as sediments, waterlogged soils, and contaminated aquifers.

For a compound like this compound, reductive dechlorination would involve the cleavage of the C-Cl bond:

CF₃CHClCF₃ + 2e⁻ + H⁺ → CF₃CH₂CF₃ (HFC-236ea) + Cl⁻

This process typically requires an electron donor (such as hydrogen or simple organic compounds) and specialized microorganisms that possess the necessary dehalogenating enzymes. eurochlor.org While studies have demonstrated the reductive dechlorination of various chlorinated propanes by anaerobic bacteria, specific research on the microbial degradation of this compound is not available in the current body of scientific literature. nih.govunep.org The high degree of fluorination in the molecule may influence its susceptibility to microbial attack, potentially making it more recalcitrant than less fluorinated analogues. However, the presence of a chlorine atom provides a potential site for reductive dehalogenation, suggesting that this degradation pathway is mechanistically plausible under suitable anaerobic conditions.

Enzymatic Defluorination Processes

Direct enzymatic defluorination of this compound has not been specifically reported in scientific studies. However, the cleavage of carbon-fluorine (C-F) bonds by microbial enzymes is a known, albeit challenging, biochemical process. nih.govnih.gov The extreme strength of the C-F bond makes many organofluorine compounds persistent in the environment. nih.gov Nevertheless, certain microorganisms have evolved enzymes capable of catalyzing this difficult reaction, primarily for simpler fluorinated molecules.

Research on fluoroacetate (B1212596) dehalogenases provides a model for understanding potential enzymatic action. nih.govresearchgate.net These enzymes typically operate through a nucleophilic substitution mechanism. A key amino acid residue in the enzyme's active site, such as aspartate, attacks the carbon atom bonded to fluorine, leading to the displacement of the fluoride (B91410) ion. nih.gov This process is often facilitated by a specific "halide pocket" in the enzyme's structure that stabilizes the leaving fluoride ion through hydrogen bonding. nih.gov

While fluoroacetate dehalogenases are known to act on compounds like monofluoroacetate and difluoroacetate, their efficacy on highly fluorinated and larger molecules like HCFC-236ea is uncertain. nih.gov The steric hindrance from multiple fluorine atoms and the chlorine atom in HCFC-236ea may prevent it from fitting into the active site of known dehalogenases. It is plausible that novel enzymes with different substrate specificities would be required for the enzymatic defluorination of this compound.

Table 1: Examples of Enzymes Involved in Defluorination of Organofluorine Compounds

| Enzyme Type | Example Substrate(s) | Mechanism | Source Organism (Example) |

|---|---|---|---|

| Fluoroacetate Dehalogenase | Monofluoroacetate, Difluoroacetate | Nucleophilic substitution (SN2) | Delftia acidovorans nih.gov |

| Haloacid Dehalogenase | Monofluoroacetate | Hydrolytic dehalogenation | Delftia acidovorans nih.gov |

Anaerobic and Aerobic Biodegradation Pathways

The biodegradation of halogenated hydrocarbons can proceed through different pathways depending on the presence or absence of oxygen.

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism for many chlorinated compounds is reductive dechlorination. microbe.com In this process, the halogenated compound acts as an electron acceptor. Microorganisms, such as those from the genera Dehalococcoides and Dehalogenimonas, can remove chlorine atoms and replace them with hydrogen atoms. microbe.com While this process is well-documented for chlorinated propanes, its applicability to highly fluorinated compounds like HCFC-236ea is less clear. The presence of multiple fluorine atoms may inhibit this process. If reductive dechlorination were to occur, it would likely target the carbon-chlorine bond first, as it is generally more susceptible to reduction than the carbon-fluorine bond, potentially forming 1,1,1,2,3,3-hexafluoropropane.

Aerobic Biodegradation: In the presence of oxygen, microorganisms often utilize oxygenase enzymes to initiate the breakdown of organic compounds. microbe.com For halogenated alkanes, cometabolism is a common aerobic degradation pathway. microbe.com In this process, the degradation is facilitated by an enzyme that is produced by the microorganism for a different primary substrate. For instance, methanotrophs, which consume methane (B114726), produce methane monooxygenase, an enzyme that has been shown to co-oxidize a variety of chlorinated compounds. microbe.comresearchgate.net Propane-oxidizing bacteria have also demonstrated the ability to cometabolize chlorinated propanes. microbe.comresearchgate.net

A potential aerobic pathway for HCFC-236ea could involve an initial oxidation reaction catalyzed by a monooxygenase, leading to an unstable intermediate that could subsequently release halide ions. However, highly halogenated carbons are often resistant to oxidative attack.

Table 2: Comparison of Aerobic and Anaerobic Degradation for Halogenated Propanes

| Condition | Primary Mechanism | Key Microorganisms (Examples for Chlorinated Propanes) | Potential First Step for HCFC-236ea (Hypothetical) |

|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Dehalogenimonas, Dehalococcoides microbe.com | Removal of chlorine to form HFC-236fa |

| Aerobic | Cometabolism (Oxidation) | Methanotrophs, Propane-oxidizing bacteria microbe.com | Hydroxylation followed by dehalogenation |

Environmental Fate Modeling Methodologies (focused on chemical transformations)

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. researchgate.net For a compound like HCFC-236ea, modeling would focus on its persistence and degradation in various environmental compartments such as the atmosphere, water, and soil.

The primary atmospheric fate of HCFCs is reaction with hydroxyl (OH) radicals in the troposphere. science.gov This process is a key determinant of their atmospheric lifetimes. For the structurally similar HFC-236fa (1,1,1,3,3,3-hexafluoropropane), the rate coefficient for its reaction with OH radicals has been measured, allowing for the calculation of its atmospheric lifetime. researchgate.net A similar approach would be essential for modeling the atmospheric fate of HCFC-236ea. The outputs of such models include the atmospheric lifetime and the Global Warming Potential (GWP) of the compound.

In soil and water systems, fate models for chemical transformations would incorporate parameters for various degradation processes, including:

Biodegradation: This would involve using experimentally determined half-lives under both aerobic and anaerobic conditions. Given the lack of specific data for HCFC-236ea, initial estimates might be derived from structurally similar compounds or through Quantitative Structure-Activity Relationship (QSAR) models.

Abiotic Degradation: Processes such as hydrolysis would also be considered, although HCFCs are generally stable against hydrolysis under typical environmental conditions.

These models often use a multi-compartment approach to simulate the movement and transformation of the chemical between air, water, soil, and sediment. The development and parameterization of such models for HCFC-236ea would require experimental data on its degradation rates and pathways. Bayesian inference is a statistical method that can be applied to characterize the distributions of reported half-lives from various experimental studies, accounting for variability and uncertainty, which is crucial for robust model development. nih.gov

Table 3: Key Parameters in Environmental Fate Modeling for HCFC-236ea

| Parameter | Relevance | Modeling Approach |

|---|---|---|

| Atmospheric OH Reaction Rate | Determines atmospheric lifetime and GWP | Laboratory measurements; atmospheric chemistry models |

| Aerobic Biodegradation Half-life | Persistence in surface water and soil | Microcosm studies; QSAR estimation |

| Anaerobic Biodegradation Half-life | Persistence in sediments and anoxic groundwater | Microcosm studies; QSAR estimation |

| Hydrolysis Rate | Abiotic degradation in water | Laboratory experiments under various pH and temperature conditions |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Fluorinated Compounds

Role as a Reagent in Complex Organic Transformations

There is no available information describing the role of 2-Chloro-1,1,1,2,3,3-hexafluoropropane as a reagent to facilitate complex organic transformations.

Precursor Chemistry in Chemical Vapor Deposition (CVD) for Advanced Materials

Similarly, there are no documented instances of this compound being used as a precursor molecule in CVD or related techniques for the deposition of thin films or advanced materials.

Research on Derivatives and Analogues

Comparative Reactivity Studies of Isomers of Hexafluoropropane

Direct comparative reactivity studies specifically detailing the behavior of 2-Chloro-1,1,1,2,3,3-hexafluoropropane (HCFC-226ca) are not extensively available in the public domain. However, the principles of alkane halogenation provide a framework for predicting the relative reactivity of its isomers. The reactivity of a particular hydrogen atom in a halogenated propane (B168953) is influenced by its position (primary, secondary, or tertiary) and the electronic effects of the neighboring halogen atoms.

A hypothetical comparative study of chlorohexafluoropropane isomers would likely investigate reaction rates and product distributions under various conditions, such as photohalogenation or reaction with hydroxyl radicals. The data would be crucial for understanding their atmospheric lifetimes and potential applications.